![molecular formula C11H16N2O B12633602 {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol CAS No. 919106-18-6](/img/structure/B12633602.png)
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is an organic compound with the molecular formula C7H10N2O. It is commonly used as an intermediate in organic synthesis and pharmaceutical production. This compound is known for its role in the synthesis of various medicinal compounds, including antifungal agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol typically involves the reaction of pyridine derivatives with methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropyl compounds .
Aplicaciones Científicas De Investigación
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly antifungal agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)pyridine-3-methanol
- 2-(N-Methylamino)-3-hydroxymethylpyridine
- 3-Hydroxymethyl-2-methylaminopyridine
Uniqueness
What sets {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol apart from similar compounds is its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceutical agents .
Propiedades
Número CAS |
919106-18-6 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
[2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol |
InChI |
InChI=1S/C11H16N2O/c1-12-8-11(5-10(11)7-14)9-3-2-4-13-6-9/h2-4,6,10,12,14H,5,7-8H2,1H3 |
Clave InChI |
XWRKSMTUMRSRKJ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CC1CO)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
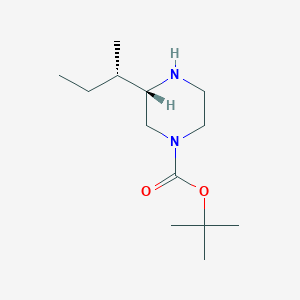
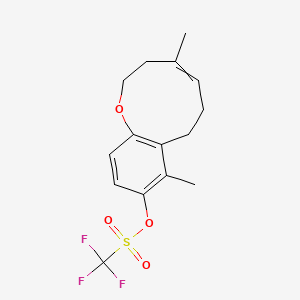
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)

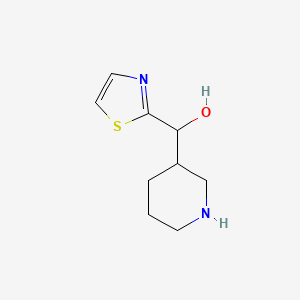
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
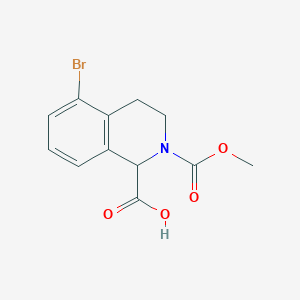
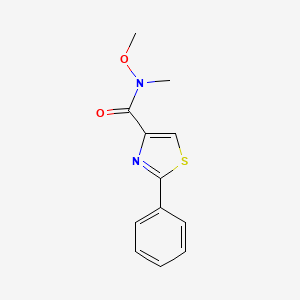
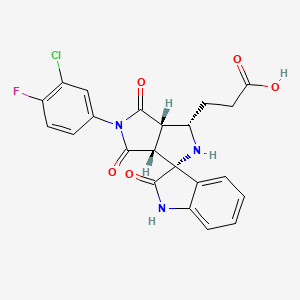
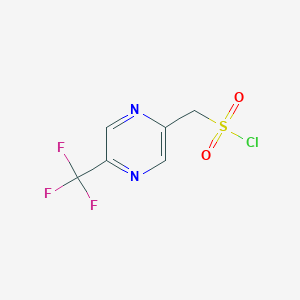
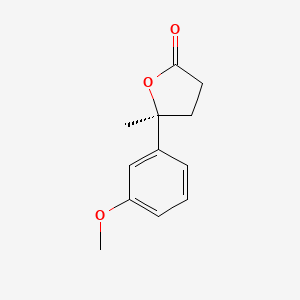
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
